Imidazo[2,1-b]thiazole-5-carboxylic acid
Overview
Description
Imidazo[2,1-b]thiazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is characterized by its fused imidazole and thiazole rings, which contribute to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
Imidazo[2,1-b]thiazole-5-carboxylic acid, also known as ITAs, is a promising class of anti-tuberculosis agents. The primary target of ITAs is QcrB , a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain .
Mode of Action
The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps . This includes:
Biochemical Pathways
The interaction of ITAs with QcrB affects the mycobacterial cytochrome bcc-aa3 super complex, disrupting the electron transport chain . This disruption can lead to a decrease in energy production, affecting the survival and replication of mycobacteria.
Pharmacokinetics
The in vitro ADME properties of ITAs have been studied. For instance, ND-11543, an outstanding compound of the series, was tolerable at >500 mg/kg in mice. At a dose of 200 mg/kg, it displayed good drug exposure in mice with an AUC (0-24h) >11,700 ng·hr/mL and a >24 hr half-life . These properties suggest that ITAs have good bioavailability.
Result of Action
The interaction of ITAs with QcrB leads to the disruption of the electron transport chain, which is critical for the survival and replication of mycobacteria . This results in potent anti-tuberculosis activity, as demonstrated by the intracellular macrophage potency of diverse ITA analogs .
Biochemical Analysis
Biochemical Properties
Imidazo[2,1-b]thiazole-5-carboxylic acid has been found to target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain . This interaction suggests that this compound may play a significant role in biochemical reactions involving this enzyme.
Cellular Effects
This compound has shown potent activity against Mycobacterium tuberculosis (Mtb) H37Ra, with no acute cellular toxicity observed . This suggests that the compound may have significant effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves a sequence of steps, including amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond, dearomative cyclization, and aromatization by proton-shift isomerization . This process suggests that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown efficacy in a chronic murine TB infection model when dosed at 200 mg/kg for 4 weeks . This suggests that the compound’s effects may change over time, potentially involving stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, this compound was tolerable at >500 mg/kg in mice and displayed good drug exposure at a dose of 200 mg/kg . This suggests that the effects of the compound may vary with different dosages, potentially including threshold effects and toxic or adverse effects at high doses .
Transport and Distribution
Given its biochemical properties and interactions, it is plausible that the compound may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Given its biochemical properties and interactions, it is plausible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazole-5-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization and subsequent functionalization . Another approach involves the use of microwave-assisted synthesis, which allows for the preparation of various derivatives under nonacidic conditions .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow systems. These systems enable the efficient synthesis of the compound by combining reactants in a multistage reactor setup without the need for intermediate isolation .
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can yield dihydroimidazo[2,1-b]thiazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines and thiols for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted imidazo[2,1-b]thiazole derivatives .
Scientific Research Applications
Imidazo[2,1-b]thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar applications in medicinal chemistry, particularly in anti-tuberculosis research.
Imidazo[1,2-b]thiazole: Shares structural similarities and is used in the synthesis of various bioactive molecules.
Uniqueness
Imidazo[2,1-b]thiazole-5-carboxylic acid is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its potent biological activities and versatility in chemical synthesis .
Biological Activity
Imidazo[2,1-b]thiazole-5-carboxylic acid (ITAs) is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens and cancer cells. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by its fused imidazole and thiazole rings, which contribute to its diverse biological properties. The compound has been primarily studied for its anti-tuberculosis activity but has also shown potential in anticancer and antiviral applications.
Antituberculosis Activity
Mechanism of Action
The primary mechanism through which ITAs exert their anti-tuberculosis effects is by targeting QcrB, a component of the mycobacterial cytochrome bcc-aa3 supercomplex. This complex is crucial for the electron transport chain in Mycobacterium tuberculosis (Mtb) . Disruption of this pathway leads to impaired energy production in the bacteria, ultimately resulting in cell death.
Efficacy Studies
Recent studies have demonstrated that ITAs exhibit potent activity against Mtb strains. For instance, various analogs have shown minimum inhibitory concentrations (MICs) ranging from 0.0625 to 2.5 μM against intracellular macrophages . In laboratory settings, ITAs displayed efficacy in chronic murine TB infection models at doses of 200 mg/kg over four weeks .
Compound | MIC (μM) | Activity |
---|---|---|
ITA 1 | 0.0625 | Potent |
ITA 2 | 0.125 | Moderate |
ITA 3 | 0.5 | Moderate |
ITA 4 | 1.0 | Weak |
Anticancer Activity
Cell Line Studies
Imidazo[2,1-b]thiazole derivatives have been evaluated for their antiproliferative activity against several human cancer cell lines, including HeLa (cervical), A549 (lung), MCF-7 (breast), and DU-145 (prostate). A notable derivative exhibited an IC50 value of 1.08 µM against the A549 lung cancer cell line, demonstrating significant cytotoxicity .
Mechanisms of Action
The anticancer activity is attributed to several mechanisms:
- Cell Cycle Arrest : Compounds derived from imidazo[2,1-b]thiazole can induce cell cycle arrest at the G2/M phase in cancer cells.
- Apoptosis Induction : Apoptotic effects were confirmed via Hoechst staining and annexin V-FITC assays, indicating that these compounds can trigger programmed cell death .
- Tubulin Polymerization Inhibition : Some derivatives inhibit tubulin assembly, which is crucial for cancer cell proliferation .
Antiviral Activity
Recent research has also explored the antiviral potential of imidazo[2,1-b]thiazole derivatives. For example, specific compounds have shown effectiveness against Coxsackie B4 virus and Feline herpes viruses . These findings suggest that ITAs could be developed into broad-spectrum antiviral agents.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[2,1-b]thiazole derivatives is influenced by their structural features. Modifications to the substituents on the thiazole ring can significantly enhance their potency and selectivity against various targets:
Substituent | Effect on Activity |
---|---|
Nitro group | Increased antitubercular activity |
Halogen substitutions | Enhanced anticancer properties |
Alkyl groups | Improved solubility and bioavailability |
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-5(10)4-3-7-6-8(4)1-2-11-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIABSKPSCMXFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680740 | |
Record name | Imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17782-81-9 | |
Record name | Imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the main synthetic approaches to Imidazo[2,1-b]thiazole-5-carboxylic acid derivatives?
A: Researchers have explored various synthetic routes to access diverse this compound derivatives. One study successfully synthesized a series of new carboxamide and (1,2,4)oxa-diazole derivatives by reacting imidazo(2,1-b)thiazoles with trichloracetylchloride. [] Another study utilized Imidazo[2,1-b]thiazole-5-carboxylic acids as starting materials to synthesize various esters, including allyl, propargyl, and cyanomethyl esters. [, ] These diverse synthetic strategies highlight the versatility of this chemical scaffold for developing novel compounds.
Q2: What is the primary application explored for this compound derivatives in the presented research?
A: The research primarily focuses on exploring the potential of these compounds as antitumor agents. Specifically, the allyl, propargyl, and cyanomethyl esters synthesized in one study were evaluated for their antitumor activity. [, ] While the specific mechanisms of action were not elaborated upon in these studies, the focus on antitumor properties underscores the potential medicinal relevance of this class of compounds.
Q3: Were the synthesized this compound derivatives successful as antitumor agents in the presented studies?
A: While the synthesized compounds demonstrated potential as antitumor agents, the studies indicate that they did not exhibit significant antitumor activity under the specific conditions employed. [] This suggests that further investigation, potentially involving structural modifications or different experimental conditions, might be needed to fully unlock their therapeutic potential.
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